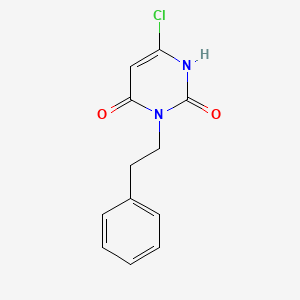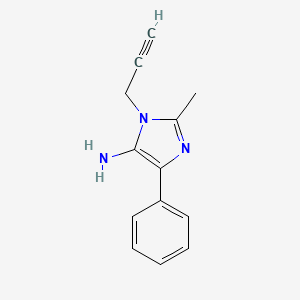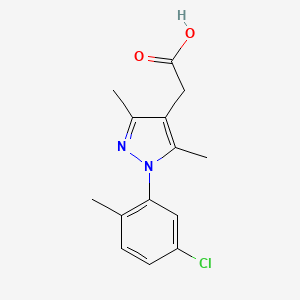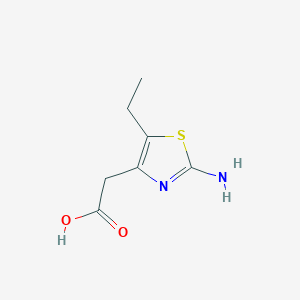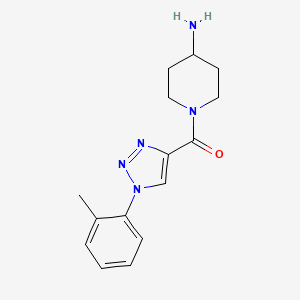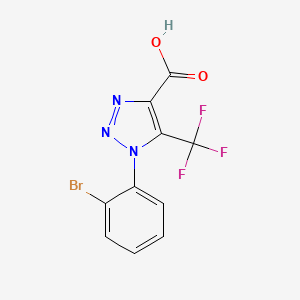
2-(5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)aniline is an organic compound that features a triazole ring substituted with a tert-butylphenyl group and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate precursors under acidic or basic conditions, often using catalysts such as copper or palladium .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce a wide range of functional groups .
Aplicaciones Científicas De Investigación
2-(5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and aniline moiety can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-tert-Butylaniline: Shares the tert-butyl and aniline groups but lacks the triazole ring.
4-tert-Butylaniline: Similar structure but with the tert-butyl group in a different position.
Uniqueness
2-(5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)aniline is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C18H20N4 |
|---|---|
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
2-[3-(4-tert-butylphenyl)-1H-1,2,4-triazol-5-yl]aniline |
InChI |
InChI=1S/C18H20N4/c1-18(2,3)13-10-8-12(9-11-13)16-20-17(22-21-16)14-6-4-5-7-15(14)19/h4-11H,19H2,1-3H3,(H,20,21,22) |
Clave InChI |
PUPLBTPJGJHHTJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CC=C3N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


